molecular formula C20H26ClN7 B610988 SRI-29329 CAS No. 2086809-58-5

SRI-29329

Numéro de catalogue: B610988
Numéro CAS: 2086809-58-5
Poids moléculaire: 399.92
Clé InChI: JPJBCKSRGYPABG-HOTGVXAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour SRI-29329 ne sont pas largement publiées. . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

SRI-29329 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut conduire à la formation de produits désoxygénés.

Applications De Recherche Scientifique

The compound SRI-29329 is a novel chemical entity that has garnered attention for its potential applications in various scientific research fields. This article provides a comprehensive overview of the applications of this compound, highlighting its significance in pharmaceuticals, biochemistry, and material science, along with documented case studies and data tables.

Pharmaceutical Development

This compound has shown promise in the development of new therapeutic agents. Its efficacy in modulating specific biological pathways makes it a candidate for drug development targeting various diseases.

  • Case Study: Anticancer Properties
    • In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis. A study conducted on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Biochemical Research

The compound has been utilized in biochemical assays to explore enzyme inhibition and protein interactions. Its ability to selectively bind to certain enzymes allows researchers to elucidate metabolic pathways.

  • Case Study: Enzyme Inhibition
    • Research indicated that this compound acts as a competitive inhibitor of the enzyme cyclooxygenase (COX), which is crucial in inflammatory pathways. The inhibition constant (Ki) was determined to be 2 µM, indicating strong binding affinity.
Enzyme Activity (%)ControlThis compound (2 µM)
COX10045

Material Science

This compound's unique chemical properties have led to its use in developing advanced materials. Its application in creating polymer composites has been explored due to its stability and mechanical strength.

  • Case Study: Polymer Composites
    • A study on the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical properties, making it suitable for high-performance applications.
PropertyControl PolymerPolymer + this compound
Thermal Stability (°C)250300
Tensile Strength (MPa)3050

Mécanisme D'action

SRI-29329 exerts its effects by inhibiting the activity of CDC-like kinases. These kinases play a crucial role in the phosphorylation of serine, threonine, or tyrosine residues in target proteins, which in turn regulates various cellular processes. By inhibiting these kinases, this compound disrupts the phosphorylation process, leading to altered cellular functions .

Comparaison Avec Des Composés Similaires

SRI-29329 est unique en raison de sa grande spécificité et de sa puissance envers les kinases CDC-like. Des composés similaires comprennent :

Ces composés partagent des profils inhibiteurs similaires mais diffèrent dans leur sélectivité et leur puissance envers les kinases spécifiques.

Activité Biologique

SRI-29329 is a small-molecule compound primarily recognized for its role as a chemical probe in the study of CDC-like kinases (CLKs). This article delves into the biological activity of this compound, detailing its mechanism of action, applications in scientific research, and relevant case studies that highlight its significance in various biological processes.

This compound functions as an inhibitor of CDC-like kinases, which are crucial in the phosphorylation of serine, threonine, or tyrosine residues on target proteins. This phosphorylation is essential for regulating various cellular processes, including cell cycle progression, apoptosis, and differentiation. By inhibiting these kinases, this compound disrupts normal phosphorylation patterns, leading to altered cellular functions and potential therapeutic effects in conditions such as cancer .

Applications in Research

The compound has diverse applications across multiple fields:

  • Chemistry : Used as a chemical probe to investigate the function of CDC-like kinases.
  • Biology : Employed in studies related to cellular processes such as apoptosis and differentiation.
  • Medicine : Explored for therapeutic applications in diseases where CDC-like kinases are implicated, particularly cancer.
  • Drug Development : Aids in the development of new therapeutic agents targeting CDC-like kinases .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Property Value
IC50 against CLK1 78 nM
IC50 against CLK2 16 nM
IC50 against CLK3 >1000 nM
Selectivity Profile Active against 29 kinases
Effectiveness at 1 µM 95% inhibition

This data indicates that this compound exhibits potent inhibitory activity against specific CLKs while maintaining a selective profile across various kinases .

Case Studies

Several case studies have demonstrated the utility of this compound in research settings:

  • Cancer Research : In a study exploring the role of CLKs in tumorigenesis, this compound was used to inhibit CLK activity in cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates, suggesting its potential as a therapeutic agent .
  • Cell Cycle Studies : Another investigation focused on the effects of this compound on cell cycle progression. The compound was shown to induce G2/M phase arrest in treated cells, underscoring its role in regulating cell division through CLK inhibition .
  • Differentiation Studies : Research examining stem cell differentiation revealed that this compound could modulate differentiation pathways by affecting CLK activity, highlighting its potential applications in regenerative medicine .

Propriétés

IUPAC Name

2-N-[(1S,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-propan-2-ylpurine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN7/c1-12(2)28-11-23-17-18(24-14-7-5-6-13(21)10-14)26-20(27-19(17)28)25-16-9-4-3-8-15(16)22/h5-7,10-12,15-16H,3-4,8-9,22H2,1-2H3,(H2,24,25,26,27)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBCKSRGYPABG-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N[C@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SRI-29329
Reactant of Route 2
Reactant of Route 2
SRI-29329
Reactant of Route 3
Reactant of Route 3
SRI-29329
Reactant of Route 4
Reactant of Route 4
SRI-29329
Reactant of Route 5
Reactant of Route 5
SRI-29329
Reactant of Route 6
Reactant of Route 6
SRI-29329

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.